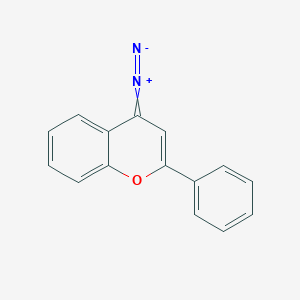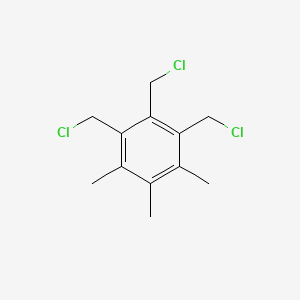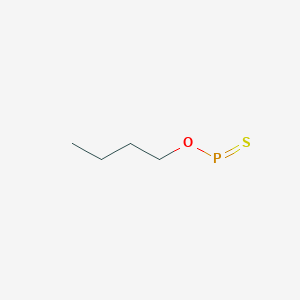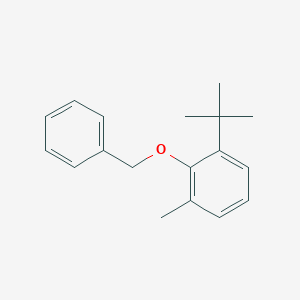
2-(Benzyloxy)-1-tert-butyl-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-1-tert-butyl-3-methylbenzene is an organic compound that belongs to the class of benzyl ethers. It is characterized by a benzene ring substituted with a benzyloxy group, a tert-butyl group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-tert-butyl-3-methylbenzene can be achieved through several methods. One common approach involves the alkylation of 2-benzyloxypyridine with methyl triflate in the presence of alcohols and magnesium oxide. The reaction mixture is typically cooled to 0°C, treated with methyl triflate, and then allowed to warm to room temperature before being heated at 90°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of appropriate solvents and catalysts, can be applied to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-1-tert-butyl-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, introduce substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, and various acids and bases for substitution reactions. The conditions typically involve heating and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position can lead to the formation of benzoic acids .
Applications De Recherche Scientifique
2-(Benzyloxy)-1-tert-butyl-3-methylbenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-1-tert-butyl-3-methylbenzene involves its reactivity at the benzylic position. The benzylic hydrogens are activated toward free radical attack, leading to various oxidation and substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Benzyloxy)-1-tert-butyl-3-methylbenzene include:
2-Benzyloxyphenol: Used in the synthesis of hydroquinone derivatives and polypeptides.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: Exhibits antifungal activity.
2-Benzyloxypyridine: Used in the preparation of benzyl ethers and esters.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and applications compared to other benzyl ethers.
Propriétés
Numéro CAS |
61248-66-6 |
|---|---|
Formule moléculaire |
C18H22O |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
1-tert-butyl-3-methyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C18H22O/c1-14-9-8-12-16(18(2,3)4)17(14)19-13-15-10-6-5-7-11-15/h5-12H,13H2,1-4H3 |
Clé InChI |
OOMMCIYVGKIUMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)(C)C)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)
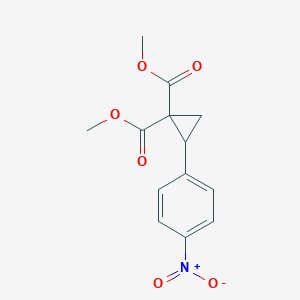
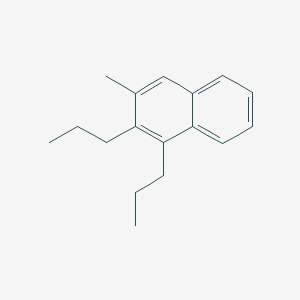
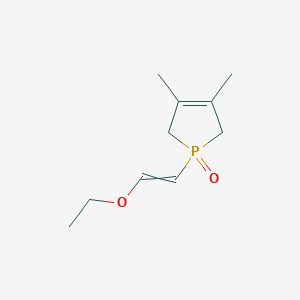
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14594131.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
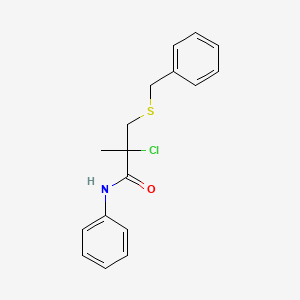
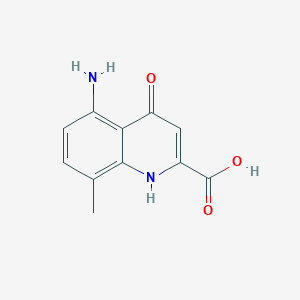
![2-[(Propan-2-yl)amino]phenyl propylcarbamate](/img/structure/B14594157.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)
